molecular formula C9H18Cl2N4 B12431401 1-[2-(1H-Imidazol-4-yl)ethyl]piperazine dihydrochloride

1-[2-(1H-Imidazol-4-yl)ethyl]piperazine dihydrochloride

Cat. No.: B12431401
M. Wt: 253.17 g/mol
InChI Key: NVKHWKIPZMIEOA-UHFFFAOYSA-N
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Description

1-[2-(1H-Imidazol-4-yl)ethyl]piperazine dihydrochloride is a chemical compound that features a piperazine ring substituted with an imidazole moiety. This compound is of significant interest due to its potential applications in various scientific fields, including chemistry, biology, and medicine. The presence of both imidazole and piperazine rings in its structure imparts unique chemical and biological properties.

Properties

Molecular Formula

C9H18Cl2N4

Molecular Weight

253.17 g/mol

IUPAC Name

1-[2-(1H-imidazol-5-yl)ethyl]piperazine;dihydrochloride

InChI

InChI=1S/C9H16N4.2ClH/c1(9-7-11-8-12-9)4-13-5-2-10-3-6-13;;/h7-8,10H,1-6H2,(H,11,12);2*1H

InChI Key

NVKHWKIPZMIEOA-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1)CCC2=CN=CN2.Cl.Cl

Origin of Product

United States

Preparation Methods

The synthesis of 1-[2-(1H-Imidazol-4-yl)ethyl]piperazine dihydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 1-(2-bromoethyl)imidazole and piperazine.

    Reaction Conditions: The 1-(2-bromoethyl)imidazole is reacted with piperazine in the presence of a suitable base, such as potassium carbonate, in an aprotic solvent like dimethylformamide (DMF). The reaction is typically carried out at elevated temperatures to facilitate the nucleophilic substitution reaction.

    Purification: The resulting product is purified through recrystallization or column chromatography to obtain the desired compound in high purity.

    Formation of Dihydrochloride Salt: The final step involves the conversion of the free base to its dihydrochloride salt by treatment with hydrochloric acid.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated purification systems.

Chemical Reactions Analysis

1-[2-(1H-Imidazol-4-yl)ethyl]piperazine dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The imidazole ring can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of imidazole N-oxides.

    Reduction: The compound can be reduced using reducing agents like sodium borohydride, which may reduce the imidazole ring or other reducible functional groups.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions with alkyl halides or acyl halides, leading to the formation of N-substituted piperazine derivatives.

    Complexation: The imidazole ring can coordinate with metal ions, forming metal complexes that are useful in catalysis and material science.

Common reagents and conditions used in these reactions include organic solvents (e.g., DMF, dichloromethane), bases (e.g., potassium carbonate, sodium hydroxide), and catalysts (e.g., palladium, copper).

Scientific Research Applications

1-[2-(1H-Imidazol-4-yl)ethyl]piperazine dihydrochloride has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: It is investigated for its potential therapeutic applications, including as an antihistamine, anti-inflammatory, and antitumor agent.

    Industry: The compound is used in the development of new materials, including polymers and catalysts.

Mechanism of Action

The mechanism of action of 1-[2-(1H-Imidazol-4-yl)ethyl]piperazine dihydrochloride involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The imidazole ring can interact with enzymes and receptors, modulating their activity. For example, it may inhibit histamine receptors, leading to antihistaminic effects.

    Pathways: The compound can influence various biochemical pathways, including those involved in inflammation, cell proliferation, and apoptosis. Its effects on these pathways are mediated through its binding to specific proteins and enzymes.

Comparison with Similar Compounds

1-[2-(1H-Imidazol-4-yl)ethyl]piperazine dihydrochloride can be compared with other similar compounds, such as:

    1-(2-Hydroxyethyl)imidazole: This compound has a hydroxyl group instead of a piperazine ring, leading to different chemical and biological properties.

    4-(Imidazol-1-yl)phenol: This compound features a phenol group instead of a piperazine ring, which affects its reactivity and applications.

    2-(1H-Imidazol-1-yl)ethanol: This compound has an ethanol group instead of a piperazine ring, resulting in different solubility and reactivity profiles.

The uniqueness of 1-[2-(1H-Imidazol-4-yl)ethyl]piperazine dihydrochloride lies in its dual functionality, combining the properties of both imidazole and piperazine rings, which enhances its versatility in various applications.

Biological Activity

1-[2-(1H-Imidazol-4-yl)ethyl]piperazine dihydrochloride is a compound that has garnered attention due to its diverse biological activities, particularly in pharmacology. This article delves into its biological activity, synthesis methods, mechanisms of action, and relevant case studies.

  • Molecular Formula : C₈H₁₄Cl₂N₄
  • Molecular Weight : 227.13 g/mol
  • IUPAC Name : 1-[2-(1H-imidazol-4-yl)ethyl]piperazine; dihydrochloride
  • Canonical SMILES : C1CN(CCN1)C(C2=CN=CN2)Cl.Cl

Synthesis Methods

The synthesis of 1-[2-(1H-Imidazol-4-yl)ethyl]piperazine dihydrochloride typically involves the following steps:

  • Starting Materials : Preparation begins with 1-(2-bromoethyl)imidazole and piperazine.
  • Reaction Conditions : The reaction occurs in an aprotic solvent like dimethylformamide (DMF) with a base such as potassium carbonate under elevated temperatures.
  • Purification : The product is purified through recrystallization or column chromatography.
  • Formation of Dihydrochloride Salt : The free base is converted to its dihydrochloride form by treatment with hydrochloric acid.

Pharmacological Applications

1-[2-(1H-Imidazol-4-yl)ethyl]piperazine dihydrochloride exhibits significant biological activities, including:

  • Antimicrobial Activity : Studies have shown that this compound has potential antimicrobial properties, making it suitable for further development in treating infections.
  • Anticancer Activity : Research indicates that compounds with similar structures can induce apoptosis in cancer cells. For instance, derivatives have demonstrated cytotoxic effects in various cancer cell lines, suggesting potential applications in oncology .
  • Antihistaminic Effects : Its imidazole moiety allows interaction with histamine receptors, which can lead to antihistaminic activity.

The biological activity of 1-[2-(1H-Imidazol-4-yl)ethyl]piperazine dihydrochloride is mediated through several mechanisms:

  • Receptor Binding : The imidazole ring interacts with various receptors and enzymes, modulating their activity and influencing pathways related to inflammation and cell proliferation.
  • Enzyme Inhibition : It has been shown to inhibit enzymes involved in critical biochemical pathways, which could be beneficial in treating conditions like cancer and inflammation .

Comparative Analysis with Similar Compounds

Compound NameStructureUnique Features
1-(1H-Imidazol-2-yl)piperazineDifferent imidazole positionAnxiolytic properties
TrimetazidinePiperazine derivativePrimarily acts on cardiac metabolism
FlunarizineCalcium channel blockerUsed in migraine prophylaxis

This table illustrates the unique biological activities associated with structurally similar compounds, highlighting the diverse potential applications of 1-[2-(1H-Imidazol-4-yl)ethyl]piperazine dihydrochloride.

Anticancer Research

In a notable study, derivatives of piperazine were evaluated for their cytotoxicity against FaDu hypopharyngeal tumor cells. The results indicated that certain analogs exhibited better cytotoxicity than the reference drug bleomycin, suggesting that modifications to the piperazine structure can enhance anticancer efficacy .

Alzheimer's Disease Treatment

Research has shown that piperazine derivatives can inhibit acetylcholinesterase (AChE), which is crucial for developing drugs targeting Alzheimer’s disease. These compounds demonstrated improved brain exposure and dual inhibitory effects on AChE and butyrylcholinesterase (BuChE), indicating their potential therapeutic roles .

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